molecular formula C7H11N B13538066 1-(2-Isocyanoethyl)-1-methylcyclopropane

1-(2-Isocyanoethyl)-1-methylcyclopropane

Cat. No.: B13538066
M. Wt: 109.17 g/mol
InChI Key: MRURJHTZJCYJMX-UHFFFAOYSA-N
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Description

1-(2-Isocyanoethyl)-1-methylcyclopropane is a cyclopropane derivative featuring an isocyanide (-NC) functional group tethered to the cyclopropane ring via an ethyl chain. The compound combines the strained cyclopropane ring system with the high reactivity of the isocyanide moiety, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

1-(2-isocyanoethyl)-1-methylcyclopropane

InChI

InChI=1S/C7H11N/c1-7(3-4-7)5-6-8-2/h3-6H2,1H3

InChI Key

MRURJHTZJCYJMX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CC[N+]#[C-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Isocyanoethyl)-1-methylcyclopropane can be synthesized through several methods. One common approach involves the dehydration of formamides to produce isocyanides. For instance, the dehydration of N-phenethylformamide can yield (2-isocyanoethyl)benzene under micellar conditions at room temperature . Another method involves the use of elemental sulfur and amines to convert isocyanides to isothiocyanates under moderate heating .

Industrial Production Methods

Industrial production of 1-(2-Isocyanoethyl)-1-methylcyclopropane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of benign solvents and sustainable catalytic reactions is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-Isocyanoethyl)-1-methylcyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the isocyanide group to amines.

    Substitution: The isocyanide group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include elemental sulfur, amines, and various catalysts such as yttrium(III) for ring-opening reactions . Conditions typically involve moderate heating and the use of benign solvents to ensure high efficiency and yield .

Major Products Formed

Major products formed from these reactions include polycyclic spiroindolines and other nitrogen-containing heterocycles, which are of significant interest in pharmaceutical and materials science .

Mechanism of Action

The mechanism of action of 1-(2-Isocyanoethyl)-1-methylcyclopropane involves its reactivity with various nucleophiles and electrophiles. The isocyanide group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(2-isocyanoethyl)-1-methylcyclopropane, enabling comparative analysis of their synthesis, reactivity, and applications.

Cyclopropane Derivatives with Isocyanide Functionality
Compound Name Structure Highlights Key Properties/Applications Reference
1-(2-Isocyanoethyl)-4-methoxybenzene (1p) Benzene ring with methoxy and isocyanoethyl groups Synthesized in 70% yield via Ugi-type reactions; used in multicomponent reactions for heterocycle synthesis .
3-(2-Isocyanoethyl)-indoles Indole core with isocyanoethyl substituent Enables dearomative spirocyclization to form medicinally relevant spiroindolenines (e.g., Aspidosperma alkaloids) .
1-(2-Isocyanoethyl)cyclohexane Cyclohexane ring replaces cyclopropane Exhibits similar reactivity in isocyanide-based transformations; cyclohexane’s stability contrasts with cyclopropane’s strain .

Key Observations :

  • Methoxy-substituted analogs (e.g., 1p) demonstrate the influence of electron-donating groups on reaction outcomes in multicomponent syntheses .
Functional Group Variations
Compound Name Functional Group Variation Reactivity/Applications Reference
1-isothiocyanato-1-(methoxymethyl)cyclopropane Isothiocyanate (-NCS) instead of isocyanide Reacts with nucleophiles (e.g., amines) to form thioureas; lower electrophilicity compared to isocyanides .
1-(1-hydroxyethyl)-1-methylcyclopropane Hydroxyl (-OH) instead of isocyanide Participates in hydrogen-bonding interactions; limited utility in cascade reactions compared to isocyanides .

Key Observations :

Key Observations :

  • Unlike 1-MCP (a gas-phase ethylene inhibitor), 1-(2-isocyanoethyl)-1-methylcyclopropane is a liquid-phase reagent tailored for synthetic chemistry rather than agricultural applications .

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